

Structural Analysis of 3-Hydroxypicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-hydroxypicolinonitrile (3-HPN), a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines which are frequently found in biologically active molecules.[1][2] Due to the limited availability of a complete experimental dataset for 3-hydroxypicolinonitrile, this guide incorporates data from its derivatives and outlines the standard experimental and computational methodologies for its full structural elucidation.

Physicochemical Properties

3-Hydroxypicolinonitrile, also known as 3-hydroxy-2-cyanopyridine, is a small organic molecule with the chemical formula $C_6H_4N_2O$. [3] Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 2-position.

Property	Value	Source
Molecular Formula	$C_6H_4N_2O$	PubChem[3]
Molecular Weight	120.11 g/mol	PubChem[3]
IUPAC Name	3-hydroxypyridine-2-carbonitrile	PubChem[3]
CAS Number	932-35-4	PubChem[3]

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural characterization of 3-hydroxypicolinonitrile. While a complete set of spectra for the parent compound is not readily available in the public domain, data from its derivatives provide significant insights into its expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-hydroxypicolinonitrile is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts and coupling constants are influenced by the electronic effects of the nitrile and hydroxyl substituents. Data from 4-substituted derivatives of 3-hydroxypicolinonitrile can be used to predict the spectral features of the parent compound.[\[1\]](#)

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the pyridine ring, the nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Data for 4-Substituted 3-Hydroxypicolinonitrile Derivatives (in CDCl₃)
[\[1\]](#)

Derivative	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
4-(tert-Butyl)-3-hydroxypicolinonitrile	8.23 (d, J = 5.0 Hz, 1H), 7.38 (d, J = 4.9 Hz, 1H), 1.42 (s, 9H)	155.3, 147.2, 144.2, 125.8, 121.5, 115.4, 35.3, 28.7
3-Hydroxy-4-phenylpicolinonitrile	8.35 (d, J = 5.0 Hz, 1H), 7.59–7.49 (m, 5H), 7.41 (d, J = 5.0 Hz, 1H)	153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1
3-Hydroxy-4-(p-tolyl)picolinonitrile	8.33 (d, J = 4.7 Hz, 1H), 7.39 (m, 5H), 6.04 (br s, 1H), 2.45 (s, 3H)	153.1, 143.9, 140.5, 137.5, 130.7, 129.7, 128.5, 127.9, 122.0, 115.2, 21.5
3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile	8.34 (d, J = 4.7 Hz, 1H), 7.49 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 4.7 Hz, 1H), 7.06 (m, 2H), 6.99 (t, J = 2.0 Hz, 1H), 6.06 (br s, 1H), 3.87 (s, 3H)	160.8, 152.9, 143.8, 137.2, 133.9, 131.3, 127.7, 122.2, 120.5, 115.6, 115.1, 114.2, 55.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-hydroxypicolinonitrile is expected to show characteristic absorption bands for the O-H, C≡N, and C=N/C=C bonds.

Table 2: Characteristic IR Absorption Bands for 4-Substituted 3-Hydroxypicolinonitrile Derivatives[1]

Derivative	O-H Stretch (cm^{-1})	C≡N Stretch (cm^{-1})	Aromatic C=C/C=N Stretch (cm^{-1})
4-(tert-Butyl)-3-hydroxypicolinonitrile	~3400 (broad)	2231	1411
3-Hydroxy-4-phenylpicolinonitrile	~3400 (broad)	2232	1464
3-Hydroxy-4-(p-tolyl)picolinonitrile	~3400 (broad)	2232	1541, 1458
3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile	~3400 (broad)	2229	1583, 1461

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxypicolinonitrile, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can provide clues about the connectivity of the atoms. HRMS data for several derivatives show the deprotonated molecule $[\text{M}-\text{H}]^-$ as a prominent ion.^[1]

Crystallographic and Computational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. As of this writing, a crystal structure for 3-hydroxypicolinonitrile has not been deposited in the Cambridge Structural Database. However, the general protocol for small molecule crystallography would be applicable.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry, bond lengths, bond angles, and electronic properties of 3-hydroxypicolinonitrile. These theoretical calculations can provide valuable insights into the molecule's structure and reactivity.

Experimental Protocols

Synthesis of 3-Hydroxypicolinonitrile Derivatives

A general procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles involves the N-O bond cleavage of isoxazolopyridines.^[2]

- To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol), potassium carbonate (K_2CO_3 , 0.150 mmol) is added.^[2]
- The mixture is stirred at 60 °C for 30 minutes.^[2]
- The reaction is quenched by the addition of 1 M aqueous HCl.^[2]
- The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate ($MgSO_4$) and filtered.^[2]
- The solvent is removed under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.^[2]

NMR Sample Preparation

- Weigh 5-25 mg of the sample for 1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- Cap the tube and gently agitate to ensure complete dissolution.
- If necessary, filter the solution to remove any particulate matter.

IR Sample Preparation (KBr Pellet Method)

- Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

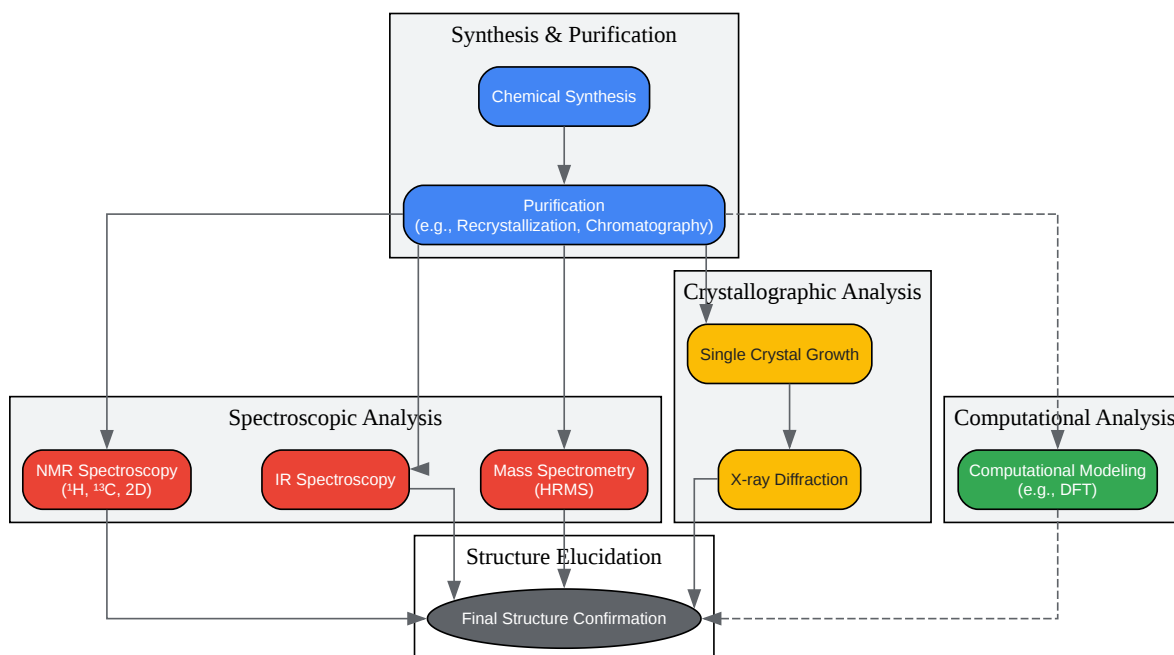
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Single-Crystal X-ray Diffraction (General Workflow)

- **Crystal Growth:** Grow single crystals of 3-hydroxypicolinonitrile of suitable size and quality (typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** Mount a suitable crystal on a goniometer head.
- **Data Collection:** Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
- **Structure Solution and Refinement:** Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a small molecule like 3-hydroxypicolinonitrile.



[Click to download full resolution via product page](#)

Workflow for the structural elucidation of 3-hydroxypicolinonitrile.

Biological Context

While specific biological activities of 3-hydroxypicolinonitrile are not extensively documented, pyridine derivatives are known to undergo metabolism in biological systems. The metabolism of pyridines can involve oxidation, leading to the formation of various metabolites.[4] Further research is needed to elucidate the specific metabolic pathways and biological effects of 3-hydroxypicolinonitrile. The structural information presented in this guide is crucial for such future investigations, including structure-activity relationship (SAR) studies and the design of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. 3-Hydroxypyridine-2-carbonitrile | C₆H₄N₂O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of ¹⁴C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of 3-Hydroxypicolinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345529#3-hydroxypicolinonitrile-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com